molecular formula C9H12NO5PS B14756678 O,O-Dimethyl O-(6-nitro-m-tolyl) phosphorothioate CAS No. 724-96-9

O,O-Dimethyl O-(6-nitro-m-tolyl) phosphorothioate

Cat. No.: B14756678
CAS No.: 724-96-9
M. Wt: 277.24 g/mol
InChI Key: FYRULNKZJJDADM-UHFFFAOYSA-N
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Description

O,O-Dimethyl O-(6-nitro-m-tolyl) phosphorothioate, commonly known as fenitrothion, is an organophosphate insecticide. It is widely used in agriculture to control pests on crops such as rice, cotton, cereals, fruits, and vegetables. Fenitrothion is known for its effectiveness and relatively low cost, making it a popular choice for pest control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenitrothion is synthesized through a multi-step process. The primary synthetic route involves the reaction of O,O-dimethyl phosphorochloridothioate with 6-nitro-m-cresol. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of fenitrothion follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified through distillation and crystallization to obtain a high-purity fenitrothion suitable for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Fenitrothion undergoes several types of chemical reactions, including:

    Oxidation: Fenitrothion can be oxidized to form fenitrooxon, a more toxic metabolite.

    Hydrolysis: In the presence of water, fenitrothion can hydrolyze to form 6-nitro-m-cresol and dimethyl phosphorothioic acid.

    Reduction: Fenitrothion can be reduced to form less toxic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenitrothion has several scientific research applications, including:

Mechanism of Action

Fenitrothion exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system. This overstimulation causes paralysis and eventually death in insects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenitrothion is unique due to its relatively low cost and high efficacy in controlling a wide range of pests. It is also less toxic to mammals compared to other organophosphate insecticides, making it a safer option for agricultural use .

Properties

CAS No.

724-96-9

Molecular Formula

C9H12NO5PS

Molecular Weight

277.24 g/mol

IUPAC Name

dimethoxy-(5-methyl-2-nitrophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H12NO5PS/c1-7-4-5-8(10(11)12)9(6-7)15-16(17,13-2)14-3/h4-6H,1-3H3

InChI Key

FYRULNKZJJDADM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OP(=S)(OC)OC

Origin of Product

United States

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